1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
1-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is often carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and a mild oxidant like sulfur . The reaction conditions are generally mild, and the product can be purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1H-benzo[d]imidazole
- 1-(4-Chlorophenyl)-1H-benzo[d]imidazole
- 1-(4-Nitrophenyl)-1H-benzo[d]imidazole
Comparison: 1-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern on the benzimidazole ring. This substitution can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(6-methoxybenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-11-9-4-3-8(14-2)5-10(9)12/h3-6H,1-2H3 |
InChI Key |
IWFQFLPNOHEUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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